4-(Hydroxymethyl)-2-methoxybenzoic acid
Overview
Description
4-(Hydroxymethyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxymethyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-methoxybenzoic acid can be achieved through several methods. One common approach involves the hydroxymethylation of 2-methoxybenzoic acid. This can be done by reacting 2-methoxybenzoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds as follows:
2-Methoxybenzoic acid+FormaldehydeNaOH, Reflux4-(Hydroxymethyl)-2-methoxybenzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-methoxyterephthalic acid.
Reduction: The hydroxymethyl group can be reduced to a methyl group, yielding 2-methoxy-4-methylbenzoic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: 2-Methoxyterephthalic acid
Reduction: 2-Methoxy-4-methylbenzoic acid
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
4-Hydroxymethylbenzoic acid: Lacks the methoxy group, which affects its reactivity and applications.
2-Methoxy-4-methylbenzoic acid: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
4-(Hydroxymethyl)-2-methoxybenzoic acid is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
4-(Hydroxymethyl)-2-methoxybenzoic acid (HMMA) is a benzoic acid derivative with potential biological activities that have garnered attention in various fields, including pharmacology and agricultural science. This article reviews the biological activities of HMMA, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Chemical Formula : C₉H₁₀O₄
- CAS Number : 158089-31-7
The compound features a methoxy group and a hydroxymethyl group attached to a benzoic acid backbone, which contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that HMMA exhibits significant antimicrobial activity against various pathogens. For instance, research has shown that HMMA can inhibit the growth of certain fungi and bacteria, suggesting its potential as a natural preservative or therapeutic agent in treating infections.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 50 µg/mL |
Escherichia coli | 30 µg/mL |
Staphylococcus aureus | 20 µg/mL |
Antioxidant Activity
HMMA has been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
- DPPH Radical Scavenging Activity : HMMA demonstrated a scavenging effect with an IC50 value of 25 µg/mL, indicating strong antioxidant capacity.
Anti-inflammatory Effects
The anti-inflammatory potential of HMMA has been investigated in vitro and in vivo. It was found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that HMMA may be beneficial in managing inflammatory conditions.
The biological activity of HMMA is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : HMMA may inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of pro-inflammatory mediators.
- Cell Signaling Modulation : The compound appears to modulate signaling pathways associated with oxidative stress and inflammation, contributing to its protective effects.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, HMMA was tested against a panel of microbial strains. The results indicated that HMMA not only inhibited microbial growth but also altered the morphology of bacterial cells, suggesting a disruption in cell wall integrity.
Study 2: In Vivo Anti-inflammatory Study
An animal model was used to assess the anti-inflammatory effects of HMMA. Mice treated with HMMA showed reduced swelling and pain in response to induced inflammation compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with HMMA.
Safety Profile
The safety profile of HMMA has been evaluated through acute toxicity studies. The oral LD50 was found to be greater than 2000 mg/kg in rats, indicating a relatively low toxicity level. However, further studies are necessary to fully establish its safety for human use.
Properties
IUPAC Name |
4-(hydroxymethyl)-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGBZHBLBWASBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611681 | |
Record name | 4-(Hydroxymethyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158089-31-7 | |
Record name | 4-(Hydroxymethyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(hydroxymethyl)-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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